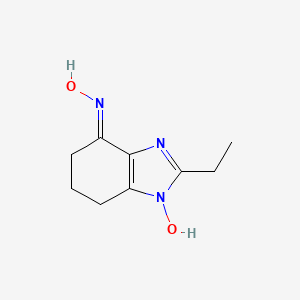![molecular formula C17H14INO3 B5284683 methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate](/img/structure/B5284683.png)
methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate is a synthetic organic compound characterized by its unique structure, which includes an iodine atom attached to a benzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate typically involves the reaction of 4-iodobenzoic acid with an appropriate amine to form the amide bond. This is followed by esterification with methanol to produce the final ester compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
Methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds include other iodinated benzoates and related esters, such as methyl 4-[(3-iodobenzoyl)amino]benzoate and methyl 4-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate .
Uniqueness
Methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate is unique due to its specific structural features, such as the presence of both an iodine atom and a phenylprop-2-enoate moiety
特性
IUPAC Name |
methyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO3/c1-22-17(21)15(11-12-5-3-2-4-6-12)19-16(20)13-7-9-14(18)10-8-13/h2-11H,1H3,(H,19,20)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSNKYRYQBZVBS-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5284601.png)
![N-(4-ethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5284623.png)
![N-[2-(3-methoxyphenoxy)ethyl]methanesulfonamide](/img/structure/B5284630.png)

![4-[3-(1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5284639.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1,3,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5284649.png)

![3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B5284665.png)
![1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5284668.png)
![N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5284674.png)
![N-[2-(isopropylthio)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5284679.png)
![5-[(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)methyl]-2-furoic acid](/img/structure/B5284680.png)
![ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(4-nitroanilino)carbonimidoyl]thiophene-3-carboxylate](/img/structure/B5284681.png)
![4-ethyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5284682.png)
